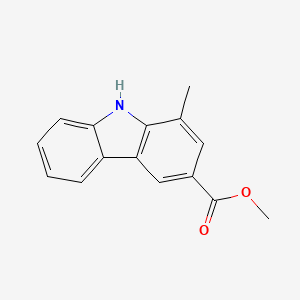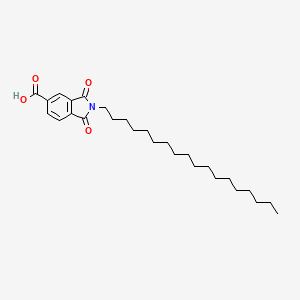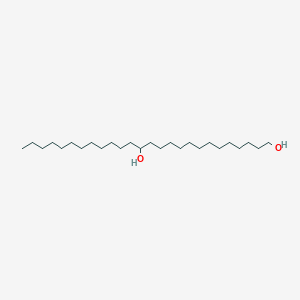
Hexacosane-1,14-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexacosane-1,14-diol is a long-chain diol with the molecular formula C26H54O2 It is a derivative of hexacosane, a straight-chain alkane comprising 26 carbon atoms This compound is characterized by the presence of two hydroxyl groups located at the 1st and 14th positions of the hexacosane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexacosane-1,14-diol can be synthesized through several methods. One common approach involves the reduction of hexacosane-1,14-dione using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, and at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of hexacosane-1,14-dione. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Hexacosane-1,14-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form hexacosane-1,14-dione using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of this compound can yield hexacosane.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form hexacosane-1,14-dichloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products:
Oxidation: Hexacosane-1,14-dione.
Reduction: Hexacosane.
Substitution: Hexacosane-1,14-dichloride.
Aplicaciones Científicas De Investigación
Hexacosane-1,14-diol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in organic synthesis.
Biology: this compound is studied for its potential role in biological systems, including its interaction with cell membranes and its effects on lipid metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: this compound is used in the production of surfactants, lubricants, and as an additive in cosmetics and personal care products.
Mecanismo De Acción
The mechanism of action of hexacosane-1,14-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their structure and function. In biological systems, this compound may interact with lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can modulate enzyme activity and participate in signaling pathways related to lipid metabolism.
Comparación Con Compuestos Similares
Hexacosane-1,14-diol can be compared with other long-chain diols, such as:
Hexacosane-1,2-diol: This compound has hydroxyl groups at the 1st and 2nd positions, making it more polar and reactive compared to this compound.
Hexacosane-1,16-diol: With hydroxyl groups at the 1st and 16th positions, this compound has different physical and chemical properties, such as melting point and solubility.
Hexacosane-1,14-dione: The oxidized form of this compound, which lacks hydroxyl groups and has different reactivity and applications.
Propiedades
Número CAS |
110931-22-1 |
|---|---|
Fórmula molecular |
C26H54O2 |
Peso molecular |
398.7 g/mol |
Nombre IUPAC |
hexacosane-1,14-diol |
InChI |
InChI=1S/C26H54O2/c1-2-3-4-5-6-7-11-14-17-20-23-26(28)24-21-18-15-12-9-8-10-13-16-19-22-25-27/h26-28H,2-25H2,1H3 |
Clave InChI |
GOCJLJFHKYPEPI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC(CCCCCCCCCCCCCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


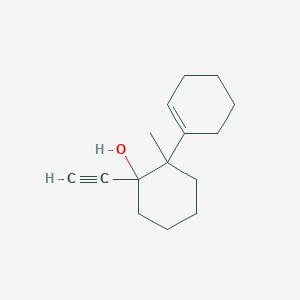
![2-[(E)-({2-[(Diethylboranyl)oxy]-2-oxoethyl}imino)methyl]benzoic acid](/img/structure/B14331694.png)
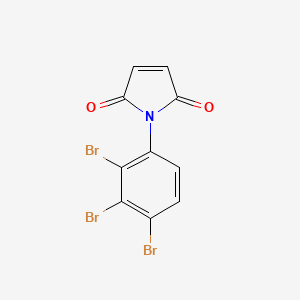
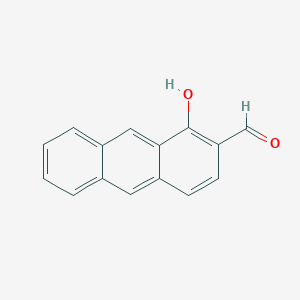
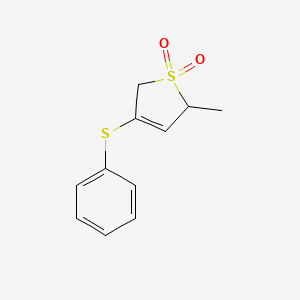
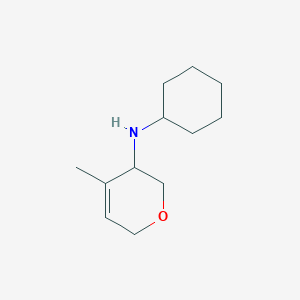
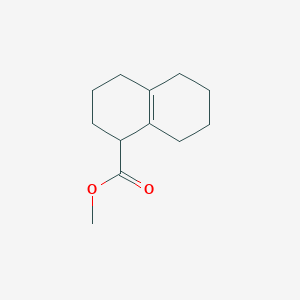

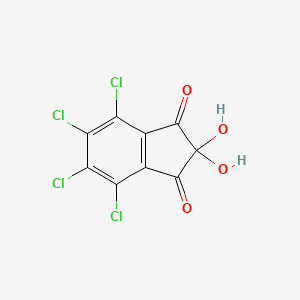
![1-[(2-Ethoxyethoxy)methoxy]propane](/img/structure/B14331760.png)
![1,1',1''-(Ethane-1,1,1-triyl)tris{4-[(prop-2-yn-1-yl)oxy]benzene}](/img/structure/B14331767.png)

